
3'-O-(N-Methylanthraniloyl)-guanosine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is a fluorescently labeled nucleotide analog. This compound is particularly useful in biochemical and biophysical research due to its ability to interact with various proteins and enzymes, allowing researchers to study nucleotide-protein interactions through fluorescence spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves the esterification of the ribose moiety of guanosine-5’-triphosphate with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield modified nucleotides with different functional groups .
Aplicaciones Científicas De Investigación
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in fluorescence-based assays to investigate cellular processes involving nucleotides.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic tools and assays for various biochemical applications
Mecanismo De Acción
The mechanism of action of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves its interaction with nucleotide-binding proteins. The fluorescent label allows researchers to monitor these interactions in real-time using fluorescence spectrometry. The compound binds to the active site of the protein, and the resulting fluorescence change provides insights into the binding kinetics and conformational changes of the protein .
Comparación Con Compuestos Similares
Similar Compounds
3’-O-(N-Methylanthraniloyl)-adenosine-5’-triphosphate: Another fluorescently labeled nucleotide analog used for similar applications.
2’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate: A closely related compound with the fluorescent label attached at a different position on the ribose moiety.
Uniqueness
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is unique due to its specific labeling position, which can influence its interaction with proteins and enzymes. This uniqueness allows for distinct applications and provides researchers with a versatile tool for studying nucleotide-protein interactions .
Propiedades
Número CAS |
85287-57-6 |
|---|---|
Fórmula molecular |
C18H23N6O15P3 |
Peso molecular |
656.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O15P3/c1-20-9-5-3-2-4-8(9)17(27)37-13-10(6-35-41(31,32)39-42(33,34)38-40(28,29)30)36-16(12(13)25)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
DSPRYHPLXXUNHS-XNIJJKJLSA-N |
SMILES isomérico |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


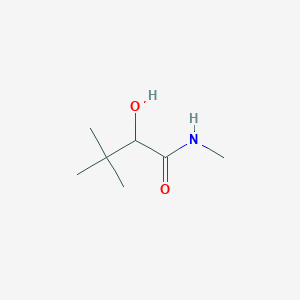
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
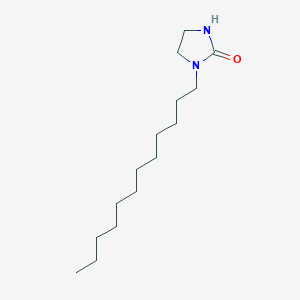
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
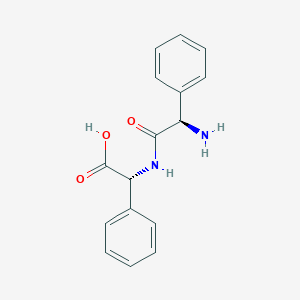
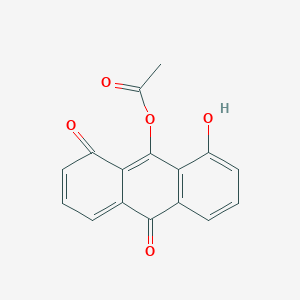
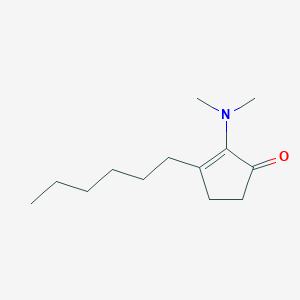
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

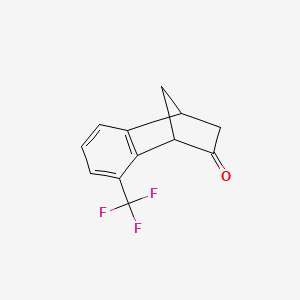
methyl}-1H-imidazole](/img/structure/B14402672.png)
